2-Azabicyclo[3.2.1]octane hydrochloride

Kappa-Opioid Receptor (KOR) Agonists Receptor Binding Affinity (Ki) Conformational Restriction

2-Azabicyclo[3.2.1]octane hydrochloride (CAS 16994-01-7) is a nitrogen-containing bicyclic heterocycle consisting of a six-membered piperidine ring fused to a cyclopentane ring. This core scaffold exhibits inherent chirality and a rigid, conformationally constrained structure, which imparts unique stereochemical and pharmacological properties not found in more flexible monocyclic or alternative bicyclic amines.

Molecular Formula C7H14ClN
Molecular Weight 147.64
CAS No. 16994-01-7
Cat. No. B1653003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.2.1]octane hydrochloride
CAS16994-01-7
Molecular FormulaC7H14ClN
Molecular Weight147.64
Structural Identifiers
SMILESC1CC2CC1CCN2.Cl
InChIInChI=1S/C7H13N.ClH/c1-2-7-5-6(1)3-4-8-7;/h6-8H,1-5H2;1H
InChIKeyRWEWCCOKDMZBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[3.2.1]octane Hydrochloride CAS 16994-01-7: A Conformationally Constrained Bicyclic Scaffold for Drug Discovery and Chemical Synthesis


2-Azabicyclo[3.2.1]octane hydrochloride (CAS 16994-01-7) is a nitrogen-containing bicyclic heterocycle consisting of a six-membered piperidine ring fused to a cyclopentane ring [1]. This core scaffold exhibits inherent chirality and a rigid, conformationally constrained structure, which imparts unique stereochemical and pharmacological properties not found in more flexible monocyclic or alternative bicyclic amines [2]. The hydrochloride salt form (C7H14ClN, MW 147.65 g/mol) provides enhanced stability and aqueous solubility, making it a preferred form for procurement and experimental handling . This compound serves as a key synthetic intermediate in the total synthesis of complex natural products and is a valuable building block for constructing libraries of bioactive molecules with defined three-dimensional geometry [1].

Why Generic Substitution Fails for 2-Azabicyclo[3.2.1]octane Hydrochloride CAS 16994-01-7: Evidence of Scaffold-Specific Conformational Restriction and Pharmacological Differentiation


Generic substitution of the 2-azabicyclo[3.2.1]octane scaffold with other nitrogen-containing heterocycles, such as 2-azabicyclo[2.2.1]heptane, 2-azabicyclo[3.3.1]nonane, or simple piperidines, is scientifically unsound due to its unique conformational rigidity and stereochemical constraints that directly dictate binding affinity, selectivity, and biological activity. Unlike the more flexible 2-azabicyclo[2.2.1]heptane system or the monocyclic piperidine, the [3.2.1] framework enforces a specific dihedral angle (e.g., ~42° for the N(pyrrolidine)-C-C-N(phenylacetyl) pharmacophore) that is critical for achieving high-affinity interactions with biological targets such as the kappa-opioid receptor (KOR) [1]. This rigidity is not a mere physical property; it translates directly into quantifiable differences in receptor binding (Ki values) and functional selectivity, as demonstrated in head-to-head pharmacological evaluations of enantiomerically pure derivatives [1]. Furthermore, the 2-azabicyclo[3.2.1]octane core has been shown to be a superior chiral platform compared to its [2.2.1] counterpart for constructing bioactive thiourea and triazole conjugates, leading to distinct cytotoxicity profiles [2]. Substituting this scaffold with a less constrained analog would compromise the precise spatial orientation required for target engagement, invalidating any structure-activity relationship (SAR) and potentially leading to a complete loss of desired biological activity or the emergence of off-target effects.

Quantitative Differentiation Evidence for 2-Azabicyclo[3.2.1]octane Hydrochloride CAS 16994-01-7: Head-to-Head Binding Affinity, Enantioselectivity, and Scaffold Comparison Data


KOR Binding Affinity: 2-Azabicyclo[3.2.1]octane vs. Conformationally Flexible Agonists

The rigid 2-azabicyclo[3.2.1]octane scaffold locks the pharmacophore in a specific conformation that results in high KOR binding affinity, in contrast to more flexible agonists. The endo-configured amine 10a, built on this scaffold, exhibits a Ki of 7 nM at the KOR, while amine 10b shows a Ki of 13 nM [1]. This study was explicitly designed to analyze the bioactive conformation of conformationally flexible KOR agonists, demonstrating that the rigid scaffold is essential for achieving and predicting high affinity [1].

Kappa-Opioid Receptor (KOR) Agonists Receptor Binding Affinity (Ki) Conformational Restriction

Enantioselective Synthesis and Catalytic Activity: 2-Azabicyclo[3.2.1]octane vs. Other Chiral Backbones

In a comparative study of catalysts containing various chiral bicyclic backbones for enantioselective aldol reactions, the catalyst based on the 2-azabicyclo[3.2.1]octane scaffold demonstrated superior performance [1]. The 2-azabicyclo[3.2.1]octane-pyrrolidine amide catalyst afforded the aldol product in up to 95% chemical yield with good diastereoselectivity (dr 22:78) and enantioselectivity (ee up to 63%) [1].

Enantioselective Catalysis Aldol Reaction Chiral Scaffolds

Cytotoxicity Profile: 2-Azabicyclo[3.2.1]octane vs. 2-Azabicyclo[2.2.1]heptane Thiourea Derivatives

A comparative study used both 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane as chiral platforms to construct a series of 1,2,3-triazole, thiourea, and ebselen derivatives for biological evaluation [1]. The study revealed that the size of the bicyclic system directly influences biological activity, with selected thiourea derivatives built on the [3.2.1] scaffold exhibiting the most promising potency, showing CC50 values of < 10 μM against selected cancer cell lines [1].

Anticancer Agents Cytotoxicity (CC50) Chiral Platforms

Validated Research and Procurement Scenarios for 2-Azabicyclo[3.2.1]octane Hydrochloride CAS 16994-01-7 Based on Quantitative Differentiation Evidence


Design and Synthesis of Potent and Selective Kappa-Opioid Receptor (KOR) Agonists

Researchers developing novel KOR agonists for pain management, mood disorders, or addiction therapy should procure 2-azabicyclo[3.2.1]octane hydrochloride as the core scaffold. The evidence demonstrates that this rigid, bicyclic framework enforces a specific dihedral angle critical for high-affinity binding (Ki = 7-13 nM for endo-configured amines), a feature that cannot be replicated with flexible monocyclic amines [1]. The hydrochloride salt ensures optimal solubility and handling for the multi-step synthesis required to install the N(phenylacetyl) and other pharmacophoric elements necessary to achieve this potent binding profile [1].

Development of Enantioselective Catalysts for Asymmetric Synthesis

For process chemists and academic labs focused on asymmetric catalysis, this scaffold is a proven, high-performance chiral backbone. Comparative data shows that catalysts built on the 2-azabicyclo[3.2.1]octane framework can drive aldol reactions with up to 95% yield and 63% enantiomeric excess, outperforming other chiral bicyclic amines [2]. Procuring this specific building block is essential for constructing the catalyst that delivered these optimal results, enabling the development of more efficient and selective synthetic routes for high-value chiral intermediates [2].

Construction of Chiral Libraries for Anticancer and Antiviral Drug Discovery

Medicinal chemistry teams engaged in fragment-based drug discovery or library synthesis should prioritize this scaffold over the smaller 2-azabicyclo[2.2.1]heptane analog. Evidence from parallel synthesis and biological evaluation confirms that thiourea derivatives built on the [3.2.1] core exhibit more potent cytotoxicity (CC50 < 10 μM) against cancer cell lines and demonstrate promising antiviral activity [3]. This quantifiable improvement in potency justifies the selection of the 2-azabicyclo[3.2.1]octane hydrochloride as the starting material for generating lead compounds with a higher probability of success in oncology and virology programs [3].

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